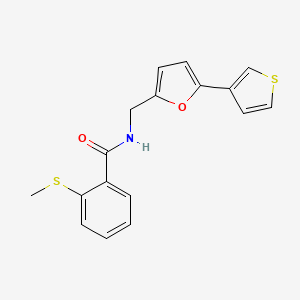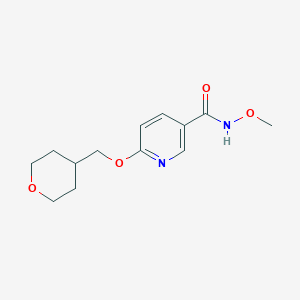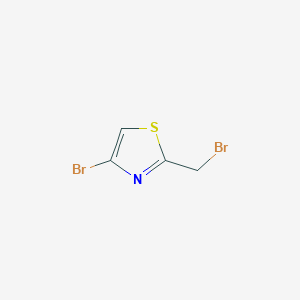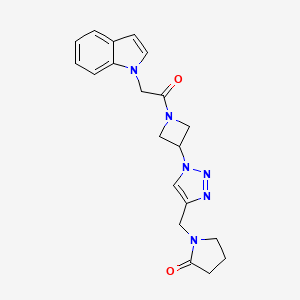
2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a structurally complex molecule that incorporates several heterocyclic components, such as thiophene and furan rings, which are known to contribute to various biological activities. The presence of a benzamide moiety is also significant, as benzamide derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported using microwave-assisted methods, which provide a rapid and efficient route to these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of related compounds, which often reveal important interactions such as hydrogen bonding and π-π interactions that can influence the stability and reactivity of the molecule . These studies are crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be quite diverse. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized and further transformed into a thioamide, followed by oxidation to yield a benzothiazole derivative, demonstrating the potential for complex transformations involving furan and benzamide units . This suggests that this compound could also undergo various chemical reactions, potentially leading to new compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocycles involved. For instance, the crystal structure and spectral analyses of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide) provide insights into the types of intermolecular interactions that can occur and how they affect the compound's properties . These analyses are essential for predicting the solubility, stability, and overall behavior of the compound in different environments.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds similar to "2-(methylthio)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide" has led to the development of various synthesis methods for thiophene and furan derivatives. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group has been explored, demonstrating the potential for creating diverse heterocyclic structures useful in pharmaceuticals and materials science (Maruoka, Yamagata, & Yamazaki, 2001). Another study focused on the synthesis of 3‐Acyl‐5,6‐dihydro‐2‐phenylthieno(‐furo‐)[2,3‐d]pyrimidin‐4(3H)‐ones, further illustrating the versatility of these heterocyclic frameworks in synthesizing compounds with potential biological activity (Maruoka, Yamagata, & Yamazaki, 1994).
Molecular Structure Analysis
The crystal structure analysis of related compounds provides insights into their molecular configurations and potential interactions. For example, a study on the crystal structure of a thiophene and oxadiazole-based compound revealed stabilization by hydrogen bonds and π···π interactions, which could inform the design of molecular materials with specific properties (Sharma et al., 2016).
Antipathogenic Activity
Compounds with thiourea derivatives, similar in structure to the subject compound, have been investigated for their antipathogenic activity, particularly against bacterial cells. These studies suggest potential applications in developing antimicrobial agents with specific antibiofilm properties, which could be relevant for medical device coatings and infection control (Limban, Marutescu, & Chifiriuc, 2011).
Materials Science and Solar Cell Applications
The research on conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups like thiophene and furan has implications for materials science, particularly in the development of conductive materials and solar cells. These studies explore the electrochemical properties and potential applications of these compounds in energy conversion and storage technologies (Takahashi et al., 1993).
properties
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-21-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(20-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRKDRXJSPABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)





![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)